

# Spectroscopic data for (R)-1-Phenyl-2-propanol identification

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## Compound of Interest

Compound Name: (R)-1-Phenyl-2-propanol

Cat. No.: B041500

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## An In-depth Technical Guide to the Spectroscopic Identification of (R)-1-Phenyl-2-propanol

For researchers, scientists, and drug development professionals, the precise identification and characterization of chiral molecules are of paramount importance. The stereochemistry of a compound can significantly influence its pharmacological and toxicological properties. **(R)-1-Phenyl-2-propanol** is a key chiral intermediate in the synthesis of various pharmaceuticals.<sup>[1]</sup> <sup>[2]</sup> This guide provides a comprehensive overview of the spectroscopic data and methodologies required for its unambiguous identification.

## Spectroscopic Data for (R)-1-Phenyl-2-propanol

The following sections summarize the key spectroscopic data for 1-phenyl-2-propanol. While <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry are powerful tools for elucidating the compound's structure, techniques like chiral chromatography and polarimetry are essential for confirming the specific (R)-enantiomer.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

### <sup>1</sup>H NMR Data

The proton NMR spectrum reveals the different types of protons and their connectivity.

Chemical Shift (ppm)	Multiplicity	Assignment
7.15-7.35	Multiplet	Aromatic (5H)
4.05	Multiplet	-CH(OH)- (1H)
2.85 & 2.75	Doublet of doublets	-CH <sub>2</sub> - (2H)
1.85	Singlet	-OH (1H)
1.20	Doublet	-CH <sub>3</sub> (3H)

Solvent: CDCl<sub>3</sub>. Data sourced from a comparative analysis.[3]

### <sup>13</sup>C NMR Data

The carbon NMR spectrum indicates the various carbon environments within the molecule.

Chemical Shift (ppm)	Assignment
138.5	Quaternary Aromatic (C)
129.4	Aromatic (CH)
128.5	Aromatic (CH)
126.3	Aromatic (CH)
70.5	Aliphatic (-CH(OH)-)
45.9	Aliphatic (-CH <sub>2</sub> -)
22.5	Aliphatic (-CH <sub>3</sub> )

Solvent: CDCl<sub>3</sub>. Data sourced from a comparative analysis.[3]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For 1-phenyl-2-propanol, the key absorption is the O-H stretch from the alcohol group.

Wavenumber (cm <sup>-1</sup> )	Description
~3400 (broad)	O-H stretching (alcohol)
~3000-3100	C-H stretching (aromatic)
~2850-3000	C-H stretching (aliphatic)
~1600, ~1495, ~1450	C=C stretching (aromatic ring)
~1090	C-O stretching (secondary alcohol)
Characteristic IR absorption ranges for the functional groups present.	

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

### Electron Ionization (EI-MS)

m/z	Relative Intensity (%)	Assignment
136	~3.7	Molecular Ion [M] <sup>+</sup>
92	100	[C <sub>7</sub> H <sub>8</sub> ] <sup>+</sup> (Tropylium ion)
91	~50	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Benzyl cation)
45	~28	[C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>

Fragmentation data from  
MassBank and PubChem.[\[4\]](#)  
[\[5\]](#)[\[6\]](#)

## Chiral Analysis

To distinguish between the (R) and (S) enantiomers, specific analytical techniques are required.

## Optical Rotation

The specific rotation is a key physical property for identifying a specific enantiomer.

Parameter	Value	Conditions
Specific Rotation $[\alpha]$	$-28 \pm 1^\circ$	20°C, D-line (589 nm), c=2.25 in Hexane
Data for (R)-1-Phenyl-2-propanol. <a href="#">[2]</a>		

## Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC allows for the separation and quantification of the two enantiomers. The retention times will vary depending on the specific chiral stationary phase (CSP) and mobile phase used.

Chiral Stationary Phase	Mobile Phase	Retention Time (R)-enantiomer (min)	Retention Time (S)-enantiomer (min)
Lux Cellulose-1	Hexane/Ethanol (90:10, v/v)	7.2	8.5
Chiralcel OD-H	n-Hexane/Isopropanol (90:10, v/v)	-	-
Example separation conditions. <a href="#">[1]</a> Actual retention times may vary.			

## Experimental Protocols

Reproducible and high-quality data rely on standardized experimental protocols.

### NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 10-20 mg of the **(R)-1-Phenyl-2-propanol** sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl<sub>3</sub>) in a clean NMR tube.[3]

- <sup>1</sup>H NMR Acquisition: A standard single-pulse experiment is typically performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Generally, 8 to 16 scans are acquired to ensure a good signal-to-noise ratio.[3]
- <sup>13</sup>C NMR Acquisition: A proton-decoupled experiment is commonly used to simplify the spectrum. Due to the lower natural abundance of <sup>13</sup>C, more scans (typically 128 or more) are required. A wider spectral width is used compared to <sup>1</sup>H NMR.[3]
- Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. This is followed by phase correction, baseline correction, and integration of the signals.

## FTIR Spectroscopy Protocol

- Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FTIR, a small drop of the liquid sample is placed directly onto the ATR crystal.
- Acquisition (ATR): The spectrum is typically recorded over a range of 4000 to 400 cm<sup>-1</sup>. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.
- Sample Preparation (Neat): For a neat sample, a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
- Acquisition (Neat): The salt plates are placed in the spectrometer's sample holder, and the spectrum is acquired over the desired range. A background scan is performed prior to the sample analysis.

## GC-MS Protocol

- Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or methanol.
- Gas Chromatography (GC): Inject a small volume (e.g., 1  $\mu$ L) of the solution into the GC. The instrument is equipped with a suitable capillary column (e.g., a non-polar DB-5 or

similar). A temperature program is used to separate the components of the sample, with the oven temperature gradually increasing to elute the compound of interest.

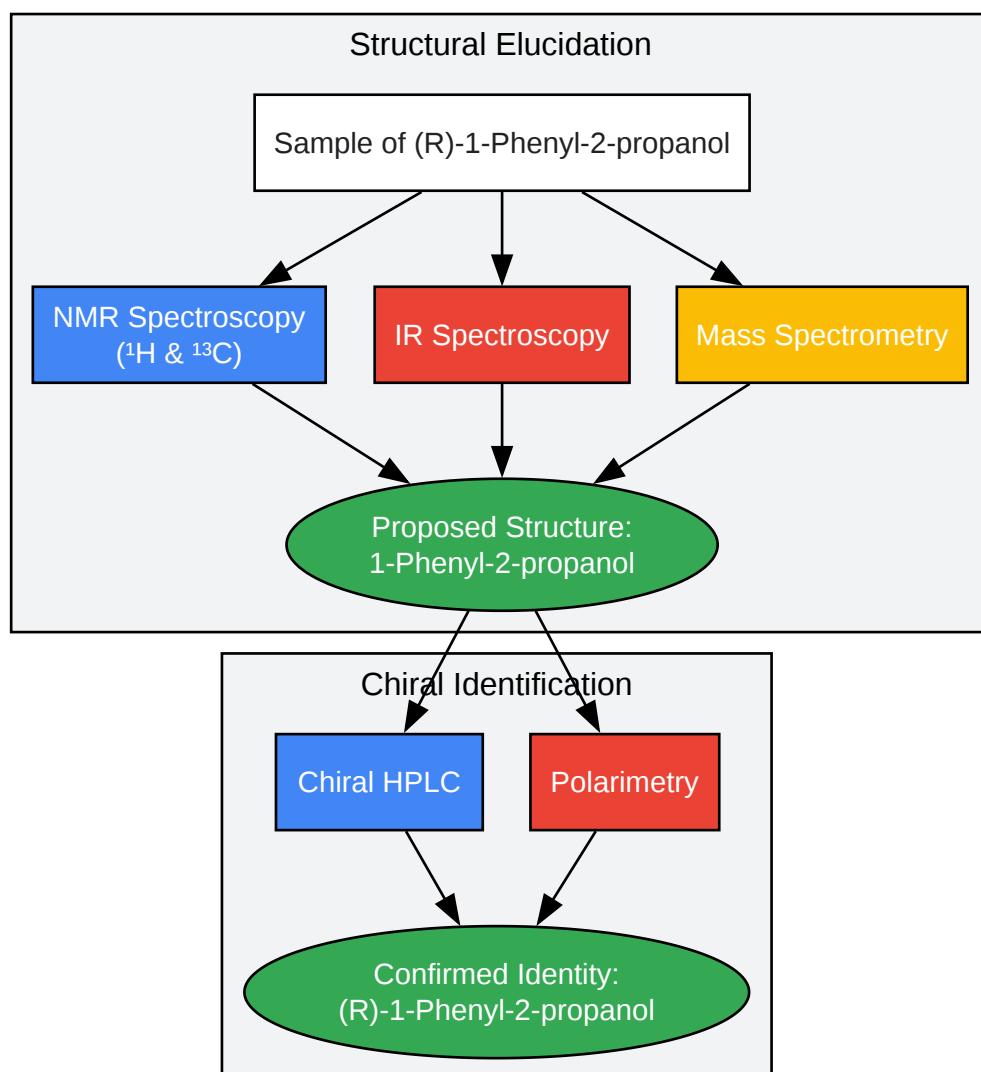
- Mass Spectrometry (MS): The eluent from the GC column is directed into the ion source of the mass spectrometer, typically using electron ionization (EI) at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and its fragments.

## Chiral HPLC Protocol

- System Setup: Use an HPLC system equipped with a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H).[1]
- Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of a non-polar solvent like hexane or heptane and a polar alcohol modifier like isopropanol or ethanol. [1][7] The exact ratio is critical for achieving separation.
- Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a known concentration.[1]
- Analysis: Inject the sample onto the column and monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).[1][8] The separation of the (R) and (S) enantiomers will be observed as two distinct peaks.

## Workflow for Spectroscopic Identification

The logical flow for identifying a chiral compound like **(R)-1-Phenyl-2-propanol** involves a combination of techniques to confirm both the chemical structure and the specific stereoisomer.



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